An In-depth Technical Guide to 3-Aminopyridazine: Core Properties and Characterization
An In-depth Technical Guide to 3-Aminopyridazine: Core Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-aminopyridazine. It is intended to serve as a valuable resource for professionals in research and development who are interested in the applications of this versatile heterocyclic compound.
Core Properties of 3-Aminopyridazine
3-Aminopyridazine is a heterocyclic amine featuring a pyridazine ring, which makes it a crucial building block in the synthesis of various bioactive molecules.[1] Its unique structure is leveraged in the development of novel pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃ | [1][2][3] |
| Molecular Weight | 95.11 g/mol | [1] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 168-173 °C | [1][4] |
| Boiling Point | 326.2 ± 15.0 °C (Predicted) | |
| pKa | 4.88 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol. The hydrochloride salt is noted to be more soluble in water. | [5] |
| CAS Number | 5469-70-5 | [2][3][4] |
| InChI Key | LETVJWLLIMJADE-UHFFFAOYSA-N | [4] |
Synthesis of 3-Aminopyridazine
A common and effective method for the synthesis of 3-aminopyridazine involves the dehalogenation of a precursor, 3-amino-6-chloropyridazine.
This protocol describes the synthesis of pyridazin-3-amine from 6-chloropyridazin-3-amine.
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Reaction Setup: In a suitable reaction vessel, combine 6-chloropyridazin-3-amine (5.00 g, 38.6 mmol), tetrahydrofuran (240 mL), sodium hydroxide (8.00 g, 200 mmol), and water (32 mL).
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Catalyst Addition: Add 10% palladium-on-carbon catalyst (500 mg) to the mixture.
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Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 days. The progress of the reaction should be monitored using an appropriate technique, such as thin-layer chromatography.
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Work-up: Upon completion of the reaction, remove the insoluble material by filtration. Concentrate the filtrate to yield the crude product.
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Purification: Dissolve the residue in methanol (100 mL) and filter again to remove any remaining insoluble matter. Concentrate the filtrate to obtain the final product, pyridazin-3-amine, as a solid.
A general workflow for the synthesis and subsequent characterization of 3-aminopyridazine is depicted below.
Characterization of 3-Aminopyridazine
Comprehensive characterization is essential to confirm the identity and purity of synthesized 3-aminopyridazine. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.
¹H and ¹³C NMR are fundamental for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the amine protons.
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¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the four unique carbon atoms in the pyridazine ring.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified 3-aminopyridazine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
| Spectroscopic Data (¹H NMR of a Derivative) | |
| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Solvent | Not specified |
| Reference | [6] |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations of the pyridazine ring.
| Spectroscopic Data (FTIR of a Derivative) | |
| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Technique | Not specified |
| Reference | [6] |
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution.
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Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Crystallographic Data for a 3-Aminopyridazine Derivative
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
| Reference | [6] |
Biological Activity and Signaling Pathways
3-Aminopyridazine and its derivatives are of significant interest in drug development due to their diverse biological activities. They have been investigated for their potential as antidepressant, serotonergic, and dopaminergic agents.[4] One of the well-documented mechanisms of action for certain 3-aminopyridazine derivatives is the antagonism of the GABA-A receptor.[1]
The GABA-A receptor is a ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the central nervous system.[4][7] The binding of the neurotransmitter GABA to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of signal transmission.[7][8]
Certain 3-aminopyridazine derivatives act as competitive antagonists at the GABA-A receptor.[1][3] They bind to the same site as GABA but do not activate the channel.[8][9] This blockage prevents GABA from binding and exerting its inhibitory effect, leading to a net increase in neuronal excitability.[8]
This guide provides a foundational understanding of 3-aminopyridazine. Further research into its specific derivatives will undoubtedly uncover more detailed applications and mechanisms of action, solidifying its importance in medicinal chemistry and drug development.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analogue with Low Intrinsic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: ligand-gated Cl- ion channels modulated by multiple drug-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Modes and models of GABAA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Multiple mechanisms of antagonism of gamma-aminobutyric acid (GABA) responses - PubMed [pubmed.ncbi.nlm.nih.gov]
